![molecular formula C8H4FNO3 B13181766 4-Fluorobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B13181766.png)
4-Fluorobenzo[d]isoxazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluorobenzo[d]isoxazole-3-carboxylic acid is a heterocyclic compound that features a five-membered isoxazole ring fused to a benzene ring, with a fluorine atom at the 4-position and a carboxylic acid group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobenzo[d]isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluorobenzonitrile with hydroxylamine to form the corresponding oxime, which then undergoes cyclization to form the isoxazole ring. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluorobenzo[d]isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The isoxazole ring can be reduced under specific conditions to yield different products.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of substituted isoxazole derivatives with varied functional groups.
Aplicaciones Científicas De Investigación
4-Fluorobenzo[d]isoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Fluorobenzo[d]isoxazole-3-carboxylic acid in biological systems involves its interaction with specific molecular targets. The fluorine atom and carboxylic acid group play crucial roles in binding to enzymes or receptors, modulating their activity. The isoxazole ring provides structural stability and contributes to the compound’s overall bioactivity.
Comparación Con Compuestos Similares
- 4-Chlorobenzo[d]isoxazole-3-carboxylic acid
- 4-Bromobenzo[d]isoxazole-3-carboxylic acid
- 4-Methylbenzo[d]isoxazole-3-carboxylic acid
Comparison: 4-Fluorobenzo[d]isoxazole-3-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and binding affinity in biological systems. Compared to its chloro, bromo, and methyl analogs, the fluorine-containing compound often exhibits enhanced stability and bioactivity, making it a valuable compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C8H4FNO3 |
|---|---|
Peso molecular |
181.12 g/mol |
Nombre IUPAC |
4-fluoro-1,2-benzoxazole-3-carboxylic acid |
InChI |
InChI=1S/C8H4FNO3/c9-4-2-1-3-5-6(4)7(8(11)12)10-13-5/h1-3H,(H,11,12) |
Clave InChI |
XXAHFYAJCOORLM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)F)C(=NO2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(Aminomethyl)cyclopentyl]cyclobutan-1-OL](/img/structure/B13181694.png)
![3-{1,4-Dioxaspiro[4.5]decan-8-yl}-4-methylaniline](/img/structure/B13181695.png)
methanol](/img/structure/B13181697.png)
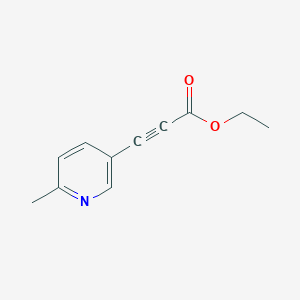
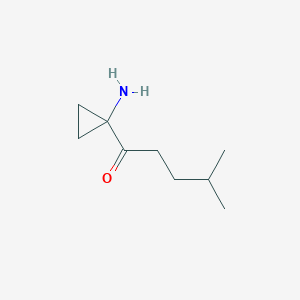
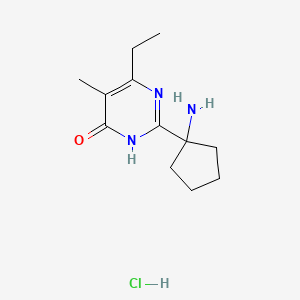
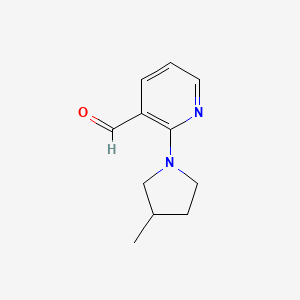
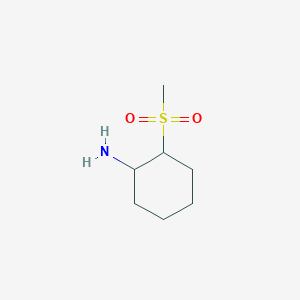
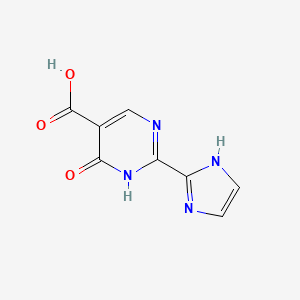
![3-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13181756.png)

![3-[(Dimethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride](/img/structure/B13181762.png)
![({2-[1-(Bromomethyl)cyclopentyl]ethoxy}methyl)benzene](/img/structure/B13181770.png)
